
N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
“N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide” is an organic compound that features a combination of furan and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide” typically involves the following steps:
Formation of the Furan Moiety: The furan rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Naphthalene Group: The naphthalene moiety can be introduced via a nucleophilic substitution reaction, where a naphthol derivative reacts with an appropriate electrophile.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or an anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings can undergo oxidation to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Introduction of various functional groups onto the naphthalene ring.
Scientific Research Applications
Antibacterial Activity
One of the primary areas of research surrounding N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is its antibacterial properties. Studies have shown that compounds with similar structures exhibit varied degrees of activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
- Organisms Tested : The compound has been evaluated against strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Compounds with related structures demonstrated MIC values ranging from 20 µM to over 70 µM against these bacteria, indicating potential for further development as antibacterial agents .
Antiviral Properties
Research has also indicated that compounds similar to this compound may exhibit antiviral activity. This includes inhibition of viruses such as Hepatitis C and various strains of influenza.
Research Insights:
- Mechanism of Action : The antiviral mechanisms often involve interference with viral replication processes or blocking viral entry into host cells.
- Efficacy : Some derivatives have shown promising results in vitro, leading to further exploration in clinical settings .
Anticancer Potential
The compound's structural characteristics may also lend themselves to anticancer applications. Similar compounds have been identified as having cytotoxic effects against various cancer cell lines.
Research Findings:
- Cell Lines Tested : Various studies have utilized human cancer cell lines to assess the cytotoxicity of related compounds.
- Results : Initial findings suggest that some derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Molecular Modelling and Structure-Activity Relationship (SAR)
Molecular modelling studies are crucial in understanding the structure-activity relationship of this compound.
Key Points:
- Computational Studies : These studies help predict how modifications to the compound's structure can enhance its biological activity.
- SAR Analysis : Identifying which functional groups contribute most significantly to antibacterial or anticancer activity allows for targeted synthesis of new derivatives .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that require careful control of reaction conditions to yield high purity products.
Step | Description |
---|---|
1 | Reaction of furan derivatives with naphthalene-based reagents to form the core structure. |
2 | Acetylation process to introduce the acetamide functionality. |
3 | Purification through chromatography to isolate the desired compound. |
Mechanism of Action
The mechanism of action of “N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide” would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and naphthalene moieties could play a role in binding to these targets through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-2-(naphthalen-2-yloxy)acetamide
- N-(2-thienylmethyl)-2-(naphthalen-2-yloxy)acetamide
- N-(2-pyrrolylmethyl)-2-(naphthalen-2-yloxy)acetamide
Uniqueness
“N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide” is unique due to the presence of two furan rings, which can impart distinct electronic and steric properties compared to similar compounds with only one furan ring or other heterocycles.
Biological Activity
N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound characterized by its unique structural features, including two furan rings and a naphthalene moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications.
Chemical Structure
The compound's structure can be represented as follows:
This molecular configuration allows for various interactions with biological targets, enhancing its potential therapeutic efficacy.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating potent antiproliferative effects.
Case Study: MCF-7 Breast Cancer Cells
In a study assessing the compound's efficacy against MCF-7 breast cancer cells, it was found to have an IC50 value of approximately 10 µM. This indicates a strong inhibitory effect on cell proliferation. The mechanism of action is believed to involve the destabilization of microtubules, leading to apoptosis in cancer cells .
Antiviral Activity
The compound has also shown promise as an antiviral agent. Its structural features may enhance binding affinity to viral targets, potentially inhibiting viral replication.
The proposed mechanism involves interaction with viral proteins or enzymes, disrupting their function. For instance, compounds with similar structures have been noted for their ability to inhibit the activity of RNA polymerases in viruses such as hepatitis C and influenza .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
N-(2-furylmethyl)-2-(naphthalen-2-yloxy)acetamide | 15 | Anticancer |
N-(2-thienylmethyl)-2-(naphthalen-2-yloxy)acetamide | 20 | Antiviral |
N-(2-pyrrolylmethyl)-2-(naphthalen-2-yloxy)acetamide | 25 | Antimicrobial |
This table illustrates that while this compound has a lower IC50 compared to its analogs, indicating greater potency.
Synthetic Routes
The synthesis of this compound typically involves:
-
Formation of Furan Moiety : Utilizing the Paal-Knorr synthesis method.
1 4 dicarbonyl compounds→Furan
- Naphthalene Attachment : Achieved through nucleophilic substitution reactions with naphthol derivatives.
- Amide Bond Formation : Finalized by reacting an amine with an acyl chloride or anhydride.
The biological activity is attributed to the ability of the furan and naphthalene moieties to engage in π-π stacking and hydrogen bonding with target proteins or enzymes. This interaction can modulate enzyme activity or receptor binding, leading to therapeutic effects .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-22(15-27-18-10-9-16-5-1-2-6-17(16)13-18)23-14-19(20-7-3-11-25-20)21-8-4-12-26-21/h1-13,19H,14-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLAWJDBKQGZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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